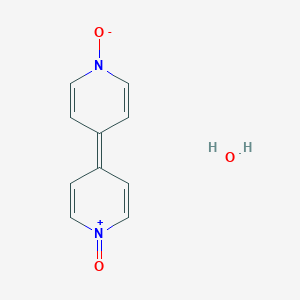

4,4'-Dipyridyl N,N'-dioxide hydrate

Beschreibung

The exact mass of the compound 4-(1-Oxidopyridin-4-ylidene)pyridin-1-ium 1-oxide;hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,4'-Dipyridyl N,N'-dioxide hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Dipyridyl N,N'-dioxide hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

4-(1-oxidopyridin-4-ylidene)pyridin-1-ium 1-oxide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2.H2O/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;/h1-8H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGMXNNUHJLHXQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=CC1=C2C=C[N+](=O)C=C2)[O-].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583624 | |

| Record name | 4-(1-Oxopyridin-1-ium-4(1H)-ylidene)pyridin-1(4H)-olate--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338950-86-0 | |

| Record name | 4-(1-Oxopyridin-1-ium-4(1H)-ylidene)pyridin-1(4H)-olate--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Dipyridyl N,N'-dioxide hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Supramolecular Architectures of 4,4'-Dipyridyl N,N'-dioxide Hydrate

Executive Summary

4,4'-Dipyridyl N,N'-dioxide (4,4'-dpdo) , often utilized in its hydrate form, is a pivotal "tecton" in supramolecular chemistry and crystal engineering. Unlike its parent compound (4,4'-bipyridine), which binds via soft nitrogen donors, 4,4'-dpdo presents hard oxygen donors, making it an exceptional ligand for Lanthanide (Ln) and Early Transition Metal coordination.

This guide analyzes the ligand's role in constructing Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs).[1] It focuses on the "Hydrate Effect" —where lattice water acts not merely as a solvent of crystallization but as a structural glue that directs topology through hydrogen bonding networks.

Part 1: Molecular Architecture & Properties

The Electronic & Steric Profile

The oxidation of the pyridine nitrogens to N-oxides fundamentally alters the ligand's coordination chemistry.

-

Donor Strength: The

moiety has a high dipole moment (~4.3 D). The oxygen atom acts as a "hard" Lewis base, exhibiting high affinity for oxophilic metals (Ln -

Conformational Flexibility: The twist angle between the two pyridyl rings is variable. While 4,4'-bipyridine is relatively planar, 4,4'-dpdo can adopt significant torsion angles (up to 40-70°) to relieve steric repulsion between the ortho-hydrogens and the metal center. This flexibility allows for the formation of diverse topological nets (e.g., diamondoid, zigzag chains).

-

The Hydrate Factor: In the solid state, 4,4'-dpdo typically crystallizes as a hydrate. The water molecules bridge the N-oxide oxygens via

interactions, creating a pre-organized supramolecular scaffold before metal coordination occurs.

Diagram: Ligand Reactivity Logic

The following diagram illustrates the transformation from precursor to functional material.

Figure 1: Critical pathway from precursor synthesis to supramolecular assembly, highlighting the divergent coordination preferences.

Part 2: Coordination Protocols & Supramolecular Assembly

Lanthanide Sensitization (The "Antenna Effect")

4,4'-dpdo is a highly effective sensitizer for Lanthanide luminescence. The aromatic backbone absorbs UV light and transfers energy to the Ln

-

Mechanism: Ligand Absorption (

) -

Key Advantage: The O-donor directly binds the Ln center, displacing solvent molecules (like water) that would otherwise quench luminescence via O-H oscillators.

Porosity and Gas Storage

When reacted with

-

Topologies: Common topologies include pcu (primitive cubic) and dia (diamondoid).

-

Selectivity: The polar N-oxide groups lining the pores enhance the affinity for polar gases like

over

Part 3: Experimental Methodologies

Protocol A: Synthesis of 4,4'-Dipyridyl N,N'-dioxide

Note: While commercially available, in-house synthesis ensures high purity and hydration control.

Reagents: 4,4'-Bipyridine (10 mmol), Hydrogen Peroxide (30%, excess), Glacial Acetic Acid.

-

Dissolution: Dissolve 1.56 g (10 mmol) of 4,4'-bipyridine in 15 mL of glacial acetic acid in a round-bottom flask.

-

Oxidation: Add 5 mL of 30%

dropwise. -

Reflux: Heat the mixture to 70-80°C for 8-12 hours. Monitor via TLC (silica; eluent MeOH/DCM 1:9).

-

Workup: Cool to room temperature. Pour the solution into 50 mL of acetone to precipitate the product.

-

Purification: Filter the white precipitate. Recrystallize from hot water/ethanol.

-

Yield: ~85-90% as the hydrate form (check TGA for water content).

Protocol B: Synthesis of Luminescent Eu-dpdo Coordination Polymer

Target:

Rationale: Nitrate is a chelating anion that balances charge, while dpdo bridges Eu centers to form a network.

-

Precursor Prep: Dissolve

(0.1 mmol) in 5 mL Methanol. -

Ligand Prep: Dissolve 4,4'-dpdo (0.2 mmol) in 5 mL warm Ethanol/Water (1:1).

-

Layering (Crystal Growth):

-

Place the ligand solution in a narrow test tube.

-

Carefully layer 2 mL of pure solvent (MeOH/EtOH mix) on top as a buffer.

-

Layer the metal solution on top of the buffer.

-

-

Incubation: Seal and leave undisturbed in the dark at room temperature for 5-7 days.

-

Harvest: Collect block-shaped crystals by filtration. Wash with cold ethanol.

Part 4: Data Summary & Visualization

Comparative Coordination Properties

| Feature | 4,4'-Bipyridine (Parent) | 4,4'-Dipyridyl N,N'-dioxide |

| Donor Atom | Nitrogen (Soft) | Oxygen (Hard) |

| Preferred Metals | Ag(I), Pd(II), Pt(II), Fe(II) | Ln(III), Zr(IV), Zn(II), Cu(II) |

| H-Bond Capability | Weak Acceptor | Strong Acceptor (N-O group) |

| Luminescence | Weak/None | Strong Antenna for Eu/Tb |

| Twist Angle | ~0-30° | ~40-70° (Steric driven) |

Diagram: Luminescence Pathway (Antenna Effect)

Figure 2: The "Antenna Effect" mechanism where 4,4'-dpdo harvests energy to sensitize Lanthanide emission.

References

-

Anderson, R. J., & Wibberley, L. (1968). Synthesis of bipyridine N-oxides. Journal of the Chemical Society C: Organic, 1526.

-

Ma, B. Q., Gao, S., Su, G., & Xu, G. X. (2001). Cyano-Bridged 4f-3d Coordination Polymers with a Unique Two-Dimensional Structure. Angewandte Chemie International Edition, 40(2), 434-437.

-

Dong, Y. B., Zhao, X., Tang, B., Wang, H. Y., Yan, S. P., Cheng, P., & Liao, D. Z. (2002). Lanthanide coordination frameworks of 4,4'-bipyridine-N,N'-dioxide. Chemical Communications, (2), 168-169.

-

Carlucci, L., Ciani, G., & Proserpio, D. M. (2003). Coordination networks and hybrid organic–inorganic materials from the self-assembly of 4,4'-bipyridine-N,N'-dioxide with d-block metal salts. CrystEngComm, 5(50), 269-279.

-

Shao, M., Wang, Y., Lan, Y., & Jiang, Z. (2009). Luminescent properties of lanthanide complexes with 4,4'-bipyridine-N,N'-dioxide. Inorganic Chemistry Communications, 12(6), 503-506.

Sources

An In-depth Technical Guide to the Core Differences Between 4,4'-Bipyridine and 4,4'-Dipyridyl N,N'-dioxide Hydrate

Abstract

In the landscape of coordination chemistry, materials science, and pharmaceutical development, pyridyl-based ligands are foundational building blocks. Among these, 4,4'-bipyridine has long been a staple due to its rigid, linear structure, making it an ideal linker for constructing supramolecular architectures. However, its derivative, 4,4'-Dipyridyl N,N'-dioxide, often in its hydrated form, presents a paradigm shift in reactivity, coordination geometry, and intermolecular interactions. This guide provides a comprehensive technical analysis of the fundamental distinctions between these two compounds. We will delve into their structural and electronic disparities, explore the consequences for their synthesis and reactivity, and elucidate how these differences translate into divergent applications, particularly in the realms of crystal engineering and drug development. This document is intended for researchers, scientists, and professionals who seek to leverage the unique properties of these molecules in their respective fields.

Molecular Structure and Physicochemical Properties: The Foundational Divergence

The primary distinction between 4,4'-bipyridine and its N,N'-dioxide derivative lies in their core chemical structures, a difference that profoundly influences their electronic properties, reactivity, and intermolecular interactions.

A Tale of Two Structures

4,4'-bipyridine is an organic compound consisting of two pyridine rings linked at the C-4 positions.[1] It is a colorless solid with a planar or near-planar conformation in the solid state, allowing for effective π-system delocalization across the two rings.[2] The nitrogen atoms in the pyridine rings possess lone pairs of electrons, rendering them Lewis basic and available for coordination to metal centers.[3]

In contrast, 4,4'-Dipyridyl N,N'-dioxide is the product of the oxidation of both nitrogen atoms of 4,4'-bipyridine. This introduces two N-oxide functional groups, where an oxygen atom is covalently bonded to each nitrogen atom. This transformation has several critical consequences:

-

Electronic Perturbation: The highly electronegative oxygen atom withdraws electron density from the pyridine ring, altering its electronic properties. The N-O bond itself is polar, introducing a significant dipole moment.

-

Coordination Site Shift: The primary coordination sites are no longer the nitrogen atoms but the oxygen atoms of the N-oxide groups.[4] This changes the nature of the ligand from a nitrogen donor to an oxygen donor.

-

Hydrogen Bonding Capability: The N-oxide oxygen atoms are potent hydrogen bond acceptors, a feature that is largely absent in the parent 4,4'-bipyridine.[5]

-

Hydration: The N,N'-dioxide is often found as a hydrate, with water molecules incorporated into its crystal lattice.[6][7] These water molecules can participate in extensive hydrogen bonding networks, further influencing the supramolecular assembly.

Caption: Comparative molecular structures.

Comparative Physicochemical Properties

The structural differences are directly reflected in the macroscopic physicochemical properties of the two compounds.

| Property | 4,4'-Bipyridine | 4,4'-Dipyridyl N,N'-dioxide Hydrate |

| Molecular Formula | C₁₀H₈N₂[8] | C₁₀H₈N₂O₂ · 2H₂O[7] |

| Molecular Weight | 156.18 g/mol [1] | 224.21 g/mol [6] |

| Appearance | Off-white to tan powder[9] | White crystalline solid[10] |

| Melting Point | 109-114 °C[8][9] | ~220 °C (decomposes)[7] |

| Boiling Point | 305 °C[8][9] | Not applicable |

| Solubility in Water | Slightly soluble (4.5 g/L)[9] | Good solubility[10] |

| pKa | pK₁: 3.17, pK₂: 4.82[9] | Not readily available, expected to be lower |

Synthesis and Chemical Reactivity: A Divergent Path

The synthetic relationship between these two molecules is direct, yet their chemical reactivity profiles are markedly different.

Synthetic Pathways

The synthesis of 4,4'-bipyridine can be achieved through various coupling reactions of pyridine, often using metal catalysts or strong reducing agents like sodium metal.[8][11]

Caption: Simplified synthesis of 4,4'-bipyridine.

4,4'-Dipyridyl N,N'-dioxide is typically synthesized by the direct oxidation of 4,4'-bipyridine. Common oxidizing agents include hydrogen peroxide in acetic acid.[10][12]

Caption: Synthesis of 4,4'-Dipyridyl N,N'-dioxide.

A Study in Contrasting Reactivity

-

4,4'-Bipyridine: The reactivity is dominated by the Lewis basic nitrogen atoms. It readily forms coordination complexes with a vast array of transition metals.[13] It can also be quaternized at the nitrogen atoms, most notably in the synthesis of the herbicide paraquat, by reaction with methylating agents.[8][14] These quaternized derivatives, known as viologens, are redox-active and exhibit electrochromism, making them valuable in materials science.[15]

-

4,4'-Dipyridyl N,N'-dioxide: The introduction of the N-oxide groups significantly alters its reactivity profile.

-

Basicity: The electron-withdrawing nature of the N-oxide group reduces the basicity of the molecule compared to 4,4'-bipyridine.

-

Coordinating Ability: It acts as an O-donor ligand, coordinating to metal centers through its oxygen atoms.[4] This leads to different coordination geometries and electronic properties of the resulting metal complexes compared to those formed with 4,4'-bipyridine.

-

Hydrogen Bonding: The N-oxide oxygen is a strong hydrogen bond acceptor. This property is extensively utilized in crystal engineering to form robust supramolecular synthons with hydrogen bond donors, such as carboxylic acids, phenols, and even water.[16][17] This is a key feature in its application for forming cocrystals.[16]

-

Coordination Chemistry and Supramolecular Assembly

The most significant divergence in the application of these two molecules is in their role as building blocks for larger architectures.

4,4'-Bipyridine: The quintessential Rigid Linker

Due to its linear and rigid structure, 4,4'-bipyridine is a cornerstone ligand in the construction of coordination polymers and metal-organic frameworks (MOFs).[14][18] It acts as a bidentate bridging ligand, connecting two different metal centers through its nitrogen atoms.[18] This predictable coordination behavior allows for the rational design of extended networks with controlled dimensionality and porosity.

Caption: 4,4'-Bipyridine as a bridging ligand.

4,4'-Dipyridyl N,N'-dioxide: A Versatile Supramolecular Tool

4,4'-Dipyridyl N,N'-dioxide offers a more diverse set of interactions for crystal engineering.[19] It can act as a bridging ligand through its two oxygen atoms, but its increased rotational freedom around the C-C bond and its ability to form strong hydrogen bonds allow for the creation of more complex and varied supramolecular architectures.[5] The presence of water of hydration in the crystal structure often plays a crucial role, acting as a bridge in hydrogen-bonding networks and stabilizing the overall structure.[20]

Caption: Multiple interaction modes of the N,N'-dioxide.

Applications in Research and Drug Development

The distinct properties of these two molecules lead to their use in different, albeit sometimes overlapping, fields.

-

4,4'-Bipyridine:

-

Agrochemicals: It is a key intermediate in the production of the widely used herbicide paraquat.[8][14]

-

Materials Science: It is extensively used to create MOFs and coordination polymers for applications in gas storage, catalysis, and as luminescent materials.[9][15]

-

Electrochemistry: Its N,N'-dialkylated derivatives (viologens) are used in electrochromic devices, molecular switches, and as redox indicators.[15]

-

-

4,4'-Dipyridyl N,N'-dioxide Hydrate:

-

Crystal Engineering: It is a valuable tool for designing coordination polymers with specific topologies and for studying supramolecular interactions.[7][19] It has been used to construct 1D, 2D, and 3D coordination networks.[4][7]

-

Drug Development: The N-oxide functional group is a recognized motif in medicinal chemistry, often introduced to modulate properties like solubility and metabolic stability.[21] 4,4'-Dipyridyl N,N'-dioxide is particularly useful as a "cocrystal former." By cocrystallizing with an active pharmaceutical ingredient (API), it can form new solid phases with improved physicochemical properties, such as enhanced solubility or stability, without altering the chemical structure of the API itself.[16][17]

-

Experimental Protocols

To illustrate the practical differences and relationship between these compounds, the following experimental outlines are provided.

Synthesis of 4,4'-Dipyridyl N,N'-dioxide from 4,4'-bipyridine

This protocol demonstrates the direct conversion of the parent bipyridine to its dioxide derivative.

Objective: To oxidize 4,4'-bipyridine to 4,4'-Dipyridyl N,N'-dioxide.

Materials:

-

4,4'-bipyridine

-

Glacial Acetic Acid

-

Hydrogen Peroxide (30% solution)

-

Deionized Water

-

Round-bottom flask, condenser, heating mantle, magnetic stirrer

-

Filtration apparatus

Procedure:

-

Dissolve 4,4'-bipyridine in glacial acetic acid in a round-bottom flask with stirring.

-

Heat the mixture to approximately 80°C.

-

Slowly add hydrogen peroxide (30%) dropwise to the heated solution.

-

Maintain the temperature and continue stirring for several hours to ensure the reaction goes to completion.

-

Allow the reaction mixture to cool to room temperature, which should result in the precipitation of the product.

-

Collect the white crystalline product by vacuum filtration.

-

Wash the product with cold deionized water to remove any remaining acetic acid.

-

Dry the product under vacuum to yield 4,4'-Dipyridyl N,N'-dioxide, which may be isolated as a hydrate.

Self-Validation: The identity and purity of the product can be confirmed by melting point determination (expecting decomposition around 220°C), and spectroscopic methods such as FT-IR (observing the appearance of N-O stretching bands) and NMR spectroscopy.

Cocrystal Screening with 4,4'-Dipyridyl N,N'-dioxide Hydrate

This workflow outlines a general approach to using the N,N'-dioxide as a cocrystal former with a model API.

Objective: To screen for the formation of a cocrystal between a model API (e.g., a carboxylic acid-containing drug) and 4,4'-Dipyridyl N,N'-dioxide hydrate.

Methodology: Liquid-Assisted Grinding

-

Place the API and 4,4'-Dipyridyl N,N'-dioxide hydrate in a 1:1 molar ratio into a mortar or a ball mill vial.

-

Add a few drops of a suitable solvent (e.g., ethanol, acetonitrile) to moisten the solid mixture.

-

Grind the mixture manually with a pestle or mechanically in a ball mill for 15-30 minutes.

-

Collect the resulting solid powder.

-

Analyze the powder using Powder X-ray Diffraction (PXRD).

Trustworthiness of Protocol: The formation of a new crystalline phase (a cocrystal) is confirmed if the PXRD pattern of the ground mixture is distinct from the patterns of the individual starting materials and their simple physical mixture. Further characterization by Differential Scanning Calorimetry (DSC) would show a new, sharp melting endotherm.

Conclusion

While 4,4'-bipyridine and 4,4'-Dipyridyl N,N'-dioxide hydrate are structurally related, they are fundamentally different molecules with distinct chemical personalities. The transformation from a Lewis basic, nitrogen-donating ligand to a hydrogen-bonding, oxygen-donating building block opens up a new realm of possibilities in supramolecular chemistry and pharmaceutical sciences. 4,4'-bipyridine remains a workhorse for constructing robust, predictable coordination networks, while its N,N'-dioxide derivative offers a more nuanced and versatile toolkit for crystal engineering, enabling the formation of complex architectures through a combination of coordination and strong hydrogen bonds. For researchers, scientists, and drug development professionals, a clear understanding of these core differences is paramount to selecting the appropriate building block to achieve their desired material properties or therapeutic outcomes.

References

-

Wikipedia. 4,4'-Bipyridine. [Link]

-

Wikipedia. Bipyridine. [Link]

-

PubChem. 4,4'-Dipyridyl N,N'-dioxide hydrate. [Link]

-

Dalton Transactions. A new 2-carboxylate-substituted 4,4′-bipyridine ligand: coordination chemistry of 4,4′-bipyridine-2-carboxylic acid and its synthetic intermediate 2-methyl-4,4′-bipyridine. [Link]

-

MDPI. Coordination Chemistry of Polynitriles, Part XIII: Influence of 4,4′-Bipyridine on the Crystal and Molecular Structures of Alkali Metal Pentacyanocyclopentadienides. [Link]

-

ACS Publications. Coordination chemistry of 4,4'-bipyridine. [Link]

-

Taylor & Francis. Bipyridine – Knowledge and References. [Link]

-

ResearchGate. N-oxide-4,4′-bipyridine, a forgotten ligand in coordination chemistry: Structure-photoluminescence property relationships in 2D and 1D lead-coordination polymers. [Link]

-

MDPI. Mono- and Di-Quaternized 4,4′-Bipyridine Derivatives as Key Building Blocks for Medium- and Environment-Responsive Compounds and Materials. [Link]

-

ACS Publications. Functionalized 4,4′-Bipyridines: Synthesis and 2D Organization on Highly Oriented Pyrolytic Graphite. [Link]

-

Haz-Map. 4,4'-Bipyridine. [Link]

-

Preprints.org. Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]

-

ResearchGate. Synthesis of 4,4′-Bipyridines via a Simple Dimerization Procedure. [Link]

-

ResearchGate. Pyridine N-Oxides as Coformers in the Development of Drug Cocrystals. [Link]

-

ResearchGate. 4,4¢-Dipyridyl-N,N¢-dioxide Complexes of Metal-Thiocyanate/. [Link]

-

RSC Publishing. Pyridine N-oxides as coformers in the development of drug cocrystals. [Link]

-

ChemBK. 4,4'-BIPYRIDINE 1,1'-DIOXIDE. [Link]

-

Weix Group. Substituted 2,2 '-Bipyridines by Nickel Catalysis: 4,4 '-Di-tert-butyl-2,2 '. [Link]

-

PubChem. 4,4'-Bipyridine. [Link]

-

Advances in Engineering. Tip-enhanced Raman spectroscopy of 4,4′-bipyridine and 4,4′-bipyridine N,N'-dioxide adsorbed on gold thin films. [Link]

-

ACS Publications. Raman and surface-enhanced Raman spectroscopy of the three redox forms of 4,4'-bipyridine. [Link]

-

ACS Publications. Novel 3D, 2D, and 0D First-Row Coordination Compounds with 4,4'-Bipyridine-N,N'-dioxide Incorporating Sulfur-Containing Anions. [Link]

-

PMC. Exploring the Supramolecular Interactions and Thermal Stability of Dapsone:Bipyridine Cocrystals by Combining Computational Chemistry with Experimentation. [Link]

-

Ruixibiotech. 4,4-Dipyridyl hydrate CAS No.:123333-55-1. [Link]

-

ResearchGate. Supramolecular Chemistry of 4,4′-Bipyridine-N,N′-dioxide in Transition Metal Complexes: A Rich Diversity of Co-ordinate, Hydrogen-Bond and Aromatic Stacking Interactions. [Link]

-

RSC Publishing. N-oxide-4,4′-bipyridine, a forgotten ligand in coordination chemistry: structure–photoluminescence property relationships in 2D and 1D lead-coordination polymers. [Link]

-

LookChem. The Role of 2,2'-Dipyridyl N,N'-Dioxide in Modern Organic Synthesis. [Link]

-

NIST WebBook. 4,4'-Bipyridine. [Link]

-

RSC Publishing. Can 4,4′-bipyridineN,N ′-dioxide play the same important role as 4,4′-bipyridine in the construction of metal coordination networks and crystal engineering?. [Link]

-

NIST WebBook. 4,4'-Bipyridine. [Link]

-

PMC. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. [Link]

Sources

- 1. 4,4'-Bipyridine | C10H8N2 | CID 11107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. CAS 553-26-4: 4,4′-Bipyridine | CymitQuimica [cymitquimica.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. 4,4'-Dipyridyl N,N'-dioxide hydrate,98% | C10H12N2O4 | CID 102601073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4,4'-DIPYRIDYL N,N'-DIOXIDE HYDRATE, 98% | 338950-86-0 [chemicalbook.com]

- 8. 4,4'-Bipyridine - Wikipedia [en.wikipedia.org]

- 9. 4,4'-Bipyridine CAS#: 553-26-4 [m.chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. preprints.org [preprints.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Bipyridine - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Pyridine N-oxides as coformers in the development of drug cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. Can 4,4′-bipyridine N,N ′-dioxide play the same important role as 4,4′-bipyridine in the construction of metal coordination networks and crystal engineering? - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Weight and Formula Analysis of 4,4'-Dipyridyl N,N'-dioxide Hydrate

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the elucidation of the molecular weight and formula of 4,4'-Dipyridyl N,N'-dioxide hydrate. This document moves beyond a simple listing of procedures to offer a deeper understanding of the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

Introduction: The Significance of 4,4'-Dipyridyl N,N'-dioxide

4,4'-Dipyridyl N,N'-dioxide is a versatile bidentate ligand extensively used in the construction of coordination polymers and metal-organic frameworks (MOFs).[1] Its ability to form stable complexes with a variety of metal ions has led to applications in areas such as gas storage, catalysis, and luminescent materials. The hydrated form of this compound is frequently encountered, and accurate determination of its molecular formula and weight, including the degree of hydration, is paramount for correct stoichiometric calculations in synthesis, material characterization, and quality control.

This guide will detail the multifaceted approach required for the unambiguous characterization of 4,4'-Dipyridyl N,N'-dioxide hydrate, focusing on the dihydrate form, which is commonly available.

Theoretical Foundation: Molecular Formula and Weight

The initial step in the analysis is the determination of the theoretical molecular formula and weight. For 4,4'-Dipyridyl N,N'-dioxide dihydrate, the chemical formula is C₁₀H₈N₂O₂·2H₂O.[1]

Table 1: Theoretical Molecular Weight Calculation

| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 10 | 12.01 | 120.10 |

| Hydrogen (H) | 8 (from dipyridyl) + 4 (from water) = 12 | 1.008 | 12.096 |

| Nitrogen (N) | 2 | 14.01 | 28.02 |

| Oxygen (O) | 2 (from dioxide) + 2 (from water) = 4 | 16.00 | 64.00 |

| Total Molecular Weight | 224.22 [1][2] |

This theoretical value serves as a benchmark for the experimental data that will be acquired through the analytical techniques detailed below.

Experimental Verification: A Multi-Technique Approach

A combination of analytical techniques is essential for a comprehensive and validated analysis of the molecular formula and weight. No single technique can provide a complete picture; therefore, a self-validating system of cross-verification is employed.

Caption: Workflow for the comprehensive analysis of 4,4'-Dipyridyl N,N'-dioxide hydrate.

Elemental Analysis: Determining the Empirical Formula

Elemental analysis provides the mass percentages of the constituent elements (Carbon, Hydrogen, Nitrogen). This data is used to determine the empirical formula of the anhydrous compound.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed amount of the hydrate (typically 1-3 mg) is dried under vacuum at a temperature sufficient to remove water without decomposing the compound. A preliminary TGA analysis can inform the appropriate drying temperature.

-

Instrumentation: A calibrated CHN elemental analyzer is used.

-

Analysis: The dried sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by detectors.

-

Calculation: The mass percentages of C, H, and N are calculated.[3][4] These percentages are then used to determine the empirical formula by converting them to molar ratios.[5]

Causality of Experimental Choices:

-

Drying the sample: It is crucial to analyze the anhydrous form to determine the empirical formula of the organic moiety without interference from the water of hydration.

-

High-temperature combustion: This ensures the complete conversion of the sample to its gaseous oxides, which is essential for accurate quantification.

Water Content Determination: Quantifying the Hydration Level

The amount of water in the hydrate can be determined by several methods, with Karl Fischer titration being the gold standard for its specificity and accuracy.

This technique is based on a chemical reaction between water and a specific reagent containing iodine.[6]

Experimental Protocol:

-

Instrumentation: A volumetric or coulometric Karl Fischer titrator is used. The choice depends on the expected water content (volumetric for higher content, coulometric for trace amounts).[7]

-

Titrator Preparation: The titration vessel is filled with a suitable solvent (e.g., methanol), and the reagent is added to neutralize any residual water.

-

Sample Analysis: An accurately weighed amount of the 4,4'-Dipyridyl N,N'-dioxide hydrate is added to the vessel. The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is detected electrochemically.[8]

-

Calculation: The water content is calculated based on the volume of titrant consumed and its known water equivalence factor.[8]

Causality of Experimental Choices:

-

Specificity of the reaction: The Karl Fischer reaction is highly specific to water, providing more accurate results than methods based on mass loss, which can be affected by the loss of other volatile components.

-

Electrochemical endpoint detection: This provides a sensitive and objective determination of the titration endpoint, leading to high precision.

Thermal Analysis: Corroborating Water Content and Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the thermal stability of the hydrate and the temperature ranges at which dehydration and decomposition occur.[9][10]

TGA measures the change in mass of a sample as a function of temperature.

Experimental Protocol:

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed amount of the hydrate (typically 5-10 mg) is placed in a sample pan (e.g., alumina or platinum).

-

Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen).[11] The mass of the sample is continuously monitored.

-

Data Interpretation: The resulting TGA curve will show distinct mass loss steps. For a dihydrate, a mass loss corresponding to the two water molecules is expected before the decomposition of the organic molecule.[12][13]

Causality of Experimental Choices:

-

Inert atmosphere: Using an inert gas prevents oxidative decomposition of the sample, allowing for a clearer distinction between dehydration and decomposition events.

-

Constant heating rate: This ensures reproducible results and allows for kinetic analysis of the decomposition processes if desired.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

Experimental Protocol:

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed amount of the hydrate (typically 2-5 mg) is hermetically sealed in an aluminum pan. A pinhole may be pierced in the lid to allow for the escape of water vapor.

-

Analysis: The sample and a reference (an empty sealed pan) are heated at a constant rate.

-

Data Interpretation: The DSC thermogram will show endothermic peaks corresponding to dehydration and melting, and exothermic peaks for crystallization or decomposition.[14][15][16]

Causality of Experimental Choices:

-

Hermetically sealed pan with a pinhole: This allows for the controlled release of water vapor, resulting in sharper and more defined endothermic peaks for the dehydration process.

-

Comparison with a reference: This differential measurement allows for the sensitive detection of thermal events in the sample.

Table 2: Expected Thermal Analysis Data for 4,4'-Dipyridyl N,N'-dioxide Dihydrate

| Technique | Expected Observation | Interpretation |

| TGA | Mass loss of ~16.06% in a distinct step before decomposition. | Loss of two water molecules (Theoretical H₂O % = (2 * 18.02) / 224.22 * 100% = 16.07%). |

| DSC | An endothermic peak corresponding to the dehydration event, followed by an endothermic peak for melting with decomposition of the anhydrous compound. | Provides the temperature range of dehydration and the melting/decomposition point of the anhydrous material. The decomposition temperature is reported to be around 220 °C.[1] |

Spectroscopic Analysis: Structural Confirmation

Spectroscopic techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the structure of the 4,4'-Dipyridyl N,N'-dioxide moiety.

IR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory).

-

Analysis: The sample is irradiated with infrared light, and the absorption is measured as a function of wavenumber.

-

Data Interpretation: The presence of characteristic absorption bands for N-O stretching, C=C and C=N stretching of the pyridine rings, and a broad O-H stretching band for the water of hydration confirms the structure.

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule.

Experimental Protocol:

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Analysis: The sample is placed in a strong magnetic field and irradiated with radio waves.

-

Data Interpretation: The chemical shifts, integration, and coupling patterns of the protons on the pyridine rings will be consistent with the 4,4'-disubstituted pattern. The water protons will appear as a separate signal.

X-Ray Diffraction (XRD): Confirming the Crystalline Structure

Powder X-ray diffraction (PXRD) is a powerful technique for identifying the crystalline phase and can confirm the presence of a hydrated form.[17][18][19][20][21]

Caption: Simplified workflow of an X-ray diffraction experiment.

Experimental Protocol:

-

Sample Preparation: A finely ground powder of the 4,4'-Dipyridyl N,N'-dioxide hydrate is mounted on a sample holder.

-

Analysis: The sample is irradiated with monochromatic X-rays at various angles (2θ).

-

Data Interpretation: The resulting diffraction pattern, a plot of intensity versus 2θ, is a unique fingerprint of the crystalline structure. This pattern can be compared to databases to confirm the identity of the compound and provides information about its crystal system and unit cell parameters, which are affected by the inclusion of water molecules.

Data Synthesis and Final Formula Determination

-

Elemental analysis of the dried sample gives the empirical formula of the organic component (C₅H₄NO).

-

Karl Fischer titration and TGA provide the percentage of water in the hydrated sample, which is used to determine the number of water molecules per formula unit.

-

DSC corroborates the dehydration process and provides information on the thermal stability.

-

IR and NMR spectroscopy confirm the molecular structure of the 4,4'-Dipyridyl N,N'-dioxide.

-

XRD confirms the crystalline nature of the hydrate and can provide detailed structural information.

By combining the empirical formula with the number of water molecules, the final molecular formula of 4,4'-Dipyridyl N,N'-dioxide dihydrate (C₁₀H₈N₂O₂·2H₂O) and its molecular weight (224.22 g/mol ) are confirmed.

Conclusion

The accurate determination of the molecular weight and formula of 4,4'-Dipyridyl N,N'-dioxide hydrate requires a multi-faceted analytical approach. By employing a combination of elemental analysis, Karl Fischer titration, thermal analysis, spectroscopy, and X-ray diffraction, a self-validating and robust characterization can be achieved. This in-depth understanding is crucial for the successful application of this important compound in research and development.

References

-

Carleton College. (2018, June 15). X-ray Powder Diffraction (XRD). SERC. [Link]

-

Creative Biostructure. (2025, April 15). Overview of Powder X-ray Diffraction (PXRD). [Link]

-

Poly Crystallography. (n.d.). Introduction to X-ray Powder Diffraction Analysis. [Link]

-

University of California, Santa Barbara. (2004, December 28). Introduction to X-ray Powder Diffraction. [Link]

-

Technology Networks. (2025, October 27). X-Ray Diffraction (XRD) – XRD Principle, XRD Analysis and Applications. [Link]

-

Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. [Link]

-

Lafayette College. (n.d.). Karl Fischer Titrimetry. [Link]

-

ACS Publications. (2020, November 10). Mechanochromic Luminescence of N,N′-Dioxide-4,4′-bipyridine Bismuth Coordination Polymers. Crystal Growth & Design. [Link]

-

Mettler-Toledo. (n.d.). Interpreting DSC curves Part 1: Dynamic measurements. [Link]

-

RSC Publishing. (2002). Coordination polymer complexes of 4,4′-dipyridyldisulfide and AgX (X = PF6−, ClO4−, OTs−, NO3−, BF4−) with twisted rhomboid networks, 2-D sheets, and 1-D chain structures. Journal of the Chemical Society, Dalton Transactions. [Link]

-

Materials Characterization Services. (2023, December 29). TGA - Thermogravimetric Analysis. [Link]

-

Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). [Link]

-

Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

-

Academia.edu. (n.d.). Interpreting DSC curves Part 1: Dynamic measurements Contents. [Link]

-

Chemistry LibreTexts. (2022, April 20). 3.2: Determining Empirical and Molecular Formulas. [Link]

-

XRF Scientific. (2024, March 6). What is the Principle of Thermogravimetric Analysis?. [Link]

-

University of Wisconsin-Madison. (n.d.). Stoichiometry: Elemental Analysis. [Link]

-

ResolveMass Laboratories Inc. (2025, September 29). TGA Analysis for Moisture Content. [Link]

-

Al-Garawi, A. (2022, March 22). The principle of thermogravimetric analysis and its applications. [Link]

-

Zhu, H. (2009). NOTE Synthesis and Crystal Structure of 4,4'-Di-2-pyridyl-2,2'-dithiodipyrimidine (C18H12N6S2). [Link]

-

Figshare. (n.d.). Collection - Multi-Dimensional Transition-Metal Coordination Polymers of 4,4′-Bipyridine-N,N′-dioxide: 1D Chains and 2D Sheets - Inorganic Chemistry. [Link]

-

Winter, M. J. (2025, April 15). Elemental Analysis tool. WebElements. [Link]

-

PubChem. (n.d.). 4,4'-Dipyridyl N,N'-dioxide hydrate,98%. [Link]

-

ResearchGate. (2025, August 6). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry | Request PDF. [Link]

-

ResearchGate. (2014, August 2). How we can calculate the exact relative C,H,N,S of compound based on C,H, N,S data only?. [Link]

-

Eötvös Loránd University. (n.d.). Thermal analysis. [Link]

-

ResearchGate. (n.d.). DSC and TGA thermograms of 4,4′-BIPY carboxylic acid solvates recorded.... [Link]

-

National Center for Biotechnology Information. (2017). Crystal structure of (4,4′-bipyridyl-κN)bis[N-(2-hydroxyethyl). [Link]

-

Gauth. (n.d.). The elemental analysis of a compound consisting of only carbon hydrogen gave: C, 70. [Chemistry]. [Link]

-

The University of Melbourne. (n.d.). TGA-DSC. [Link]

-

RSC Publishing. (2025, November 3). Pressure-induced coupling of hydrated 4,4′-bipyridine. [Link]

-

ResearchGate. (n.d.). High-resolution 1H NMR spectra of bis(2,2′-bipyridine)(4,4. [Link]

-

ResearchGate. (2025, August 6). The Vibrational Spectra and Molecular Structure of 4,4'-Difluoro-, Dicyano-, Dichloro-, Dibromo-, and Diiodobiphenyl. [Link]

-

National Center for Biotechnology Information. (2023, June 27). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. [Link]

-

Journal of Science and Healthcare Exploration. (2025, January 30). Thermogravimetric analysis (TGA) and Differential scanning calorimetry (DSC) of some synthesized metal nanoparticles. [Link]

-

MDPI. (n.d.). Vibrational Spectroscopy as a Tool for Bioanalytical and Biomonitoring Studies. [Link]

-

National Center for Biotechnology Information. (n.d.). Robust Computation and Analysis of Vibrational Spectra of Layered Framework Materials Including Host–Guest Interactions. [Link]nih.gov/pmc/articles/PMC9319084/)

Sources

- 1. 4,4'-DIPYRIDYL N,N'-DIOXIDE HYDRATE, 98% | 338950-86-0 [chemicalbook.com]

- 2. 4,4'-Dipyridyl N,N'-dioxide hydrate,98% | C10H12N2O4 | CID 102601073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. gauthmath.com [gauthmath.com]

- 5. Stoichiometry: Elemental Analysis [chm.davidson.edu]

- 6. mineralstech.com [mineralstech.com]

- 7. metrohm.com [metrohm.com]

- 8. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 9. TGA - Thermogravimetric Analysis | Materials Characterization Services [mat-cs.com]

- 10. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 11. What is the Principle of Thermogravimetric Analysis? [xrfscientific.com]

- 12. skb.skku.edu [skb.skku.edu]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. eng.uc.edu [eng.uc.edu]

- 15. skztester.com [skztester.com]

- 16. torontech.com [torontech.com]

- 17. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 18. creative-biostructure.com [creative-biostructure.com]

- 19. polycrystallography.com [polycrystallography.com]

- 20. xray.cz [xray.cz]

- 21. technologynetworks.com [technologynetworks.com]

Methodological & Application

Synthesis of Metal-Organic Frameworks (MOFs) using 4,4'-Dipyridyl N,N'-dioxide: Application Notes and Protocols

Foreword: The Unique Role of 4,4'-Dipyridyl N,N'-dioxide in Crystal Engineering

Metal-Organic Frameworks (MOFs) represent a class of crystalline porous materials with unprecedented versatility, constructed from metal ions or clusters bridged by organic ligands. The choice of the organic linker is paramount in dictating the topology, porosity, and ultimately, the function of the resulting framework. Among the vast library of organic linkers, 4,4'-dipyridyl N,N'-dioxide (dpdo) stands out as a particularly intriguing and versatile building block.

Unlike its more common precursor, 4,4'-bipyridine (bipy), the N-oxide functionalities in dpdo introduce a unique set of electronic and steric properties. The oxygen atoms act as strong hydrogen bond acceptors and coordinate to a wide range of metal ions, influencing the formation of diverse and often unique network topologies.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of MOFs using dpdo, from fundamental principles to detailed, field-proven experimental protocols.

Principles of MOF Synthesis with 4,4'-Dipyridyl N,N'-dioxide

The synthesis of MOFs using dpdo is typically achieved through solvothermal or hydrothermal methods.[3] These techniques involve the reaction of a metal salt and the dpdo ligand in a sealed vessel under elevated temperatures, promoting the crystallization of the framework. The selection of synthesis parameters is critical and directly influences the final product's crystallinity, phase purity, and morphology.[2]

The Role of the Metal Ion

The choice of the metal ion is a primary determinant of the final MOF architecture. Different metal ions exhibit distinct coordination preferences (coordination number and geometry), which, in conjunction with the geometry of the dpdo ligand, directs the assembly of the framework.[4] Commonly used metal ions include:

-

Transition Metals (e.g., Zn(II), Cu(II), Co(II), Mn(II)): These metals often form paddlewheel or single-metal-ion secondary building units (SBUs) and can lead to frameworks with interesting magnetic and catalytic properties.

-

Lanthanides (e.g., Sm(III), Er(III)): The larger ionic radii and higher coordination numbers of lanthanide ions can result in intricate and high-dimensional framework structures.[5]

The Influence of Synthesis Conditions

The rational control of synthesis parameters is key to achieving desired MOF structures. Key parameters and their effects are summarized below:

| Parameter | Effect on MOF Synthesis | Rationale and Causality |

| Temperature | Influences reaction kinetics, crystal nucleation, and growth. | Higher temperatures can lead to denser phases, while lower temperatures may favor the formation of kinetically controlled, more open frameworks. |

| Solvent | Affects the solubility of reactants and can act as a template or coordinating species. | The polarity and coordinating ability of the solvent (e.g., DMF, ethanol, water) can influence the SBU formation and the final framework topology.[6] |

| Molar Ratios | The ratio of metal salt to ligand(s) can determine the final stoichiometry and structure. | Varying the ratios can lead to the formation of different phases with distinct dimensionalities (e.g., 1D chains, 2D layers, or 3D frameworks). |

| Modulators | Small molecules like mono-carboxylic acids (e.g., acetic acid) can influence crystal size and morphology. | Modulators compete with the primary ligand for coordination to the metal center, slowing down the nucleation process and leading to larger, more well-defined crystals. |

| pH | Affects the deprotonation state of co-ligands (if present) and the hydrolysis of metal ions. | The pH can significantly influence the coordination environment of the metal ion and the resulting framework structure. |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative MOFs using dpdo and its analogues. These protocols are designed to be self-validating, with clear checkpoints for characterization.

Solvothermal Synthesis of a Zinc-based MOF with 4,4'-Dipyridyl N,N'-dioxide

This protocol describes a general procedure for the synthesis of a 3D framework using zinc nitrate and dpdo.

Materials:

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

4,4'-Dipyridyl N,N'-dioxide (dpdo)

-

N,N'-Dimethylformamide (DMF)

-

Ethanol

Procedure:

-

Precursor Solution Preparation: In a 20 mL glass vial, dissolve Zn(NO₃)₂·6H₂O (0.2 mmol) and dpdo (0.2 mmol) in a solvent mixture of DMF (8 mL) and ethanol (2 mL).

-

Sonication: Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.

-

Reaction: Seal the vial tightly and place it in a preheated oven at 100°C for 72 hours.

-

Cooling and Crystal Collection: Allow the oven to cool slowly to room temperature. Collect the resulting colorless crystals by filtration.

-

Washing: Wash the crystals thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and residual solvent.

-

Drying: Dry the crystals under vacuum at 60°C for 12 hours.

Hydrothermal Synthesis of a Copper-based MOF with a Mixed-Ligand System

This protocol illustrates the use of dpdo as a co-ligand in a hydrothermal synthesis to create a mixed-ligand MOF.

Materials:

-

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

1,3,5-Benzenetricarboxylic acid (H₃BTC)

-

4,4'-Dipyridyl N,N'-dioxide (dpdo)

-

Deionized water

-

Ethanol

Procedure:

-

Reactant Mixture: In a 23 mL Teflon-lined stainless-steel autoclave, combine Cu(NO₃)₂·3H₂O (0.3 mmol), H₃BTC (0.2 mmol), and dpdo (0.15 mmol).

-

Solvent Addition: Add a mixture of deionized water (5 mL) and ethanol (5 mL) to the autoclave.

-

Sealing and Heating: Seal the autoclave and place it in an oven heated to 120°C for 48 hours.

-

Cooling and Isolation: After the reaction, allow the autoclave to cool to room temperature. The blue crystalline product is collected by filtration.

-

Washing: Wash the product with deionized water (3 x 15 mL) and then ethanol (3 x 15 mL).

-

Drying: Air-dry the final product.

Characterization of Synthesized MOFs

Thorough characterization is essential to confirm the structure, purity, and properties of the synthesized MOFs.

Structural Analysis

-

Single-Crystal X-ray Diffraction (SCXRD): This is the definitive technique for determining the crystal structure of a new MOF, providing precise information on bond lengths, bond angles, and the overall framework topology.

-

Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk material and to check for structural changes after activation or post-synthetic modification. The experimental PXRD pattern should match the simulated pattern from the SCXRD data.

Physicochemical Properties

-

Thermogravimetric Analysis (TGA): Determines the thermal stability of the MOF and provides information about the loss of solvent molecules from the pores.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of the organic ligands within the framework and can indicate the coordination environment of the functional groups.

-

Brunauer-Emmett-Teller (BET) Analysis: Measures the specific surface area and pore volume of the MOF after activation, which are critical parameters for applications in gas storage and catalysis.

Table of Representative MOF Properties:

| MOF | Metal Ion | Ligands | Synthesis Method | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |

| [Zn(dpdo)(fum)(H₂O)₂]n | Zn(II) | dpdo, fumaric acid | Solvothermal | Not Reported | Not Reported | |

| [Mn(dpdo)(fum)(H₂O)₂]n | Mn(II) | dpdo, fumaric acid | Solvothermal | Not Reported | Not Reported | |

| [Cd(ADA)(4,4'-bipy)₀.₅]·(DMF) | Cd(II) | H₂ADA, 4,4'-bipy | Hydrothermal | ~1.36 wt% H₂ uptake | Not Reported |

Activation and Post-Synthetic Modification

Activation Procedures

As-synthesized MOFs typically have their pores filled with solvent molecules, which must be removed to make the porous structure accessible. This process is known as activation.[7]

-

Solvent Exchange: The high-boiling synthesis solvent (e.g., DMF) is exchanged with a more volatile solvent (e.g., ethanol, dichloromethane) by soaking the crystals in the new solvent.[8] This is often a necessary step before thermal activation.

-

Thermal Activation: The solvent-exchanged MOF is heated under vacuum to remove the volatile solvent from the pores. The temperature and duration of heating must be carefully controlled to avoid framework collapse.

-

Supercritical CO₂ Drying: For delicate MOF structures, supercritical CO₂ can be used to remove the solvent without the capillary forces that can cause pore collapse.[9]

Post-Synthetic Modification (PSM)

PSM involves the chemical modification of a pre-synthesized MOF, allowing for the introduction of new functionalities that may not be compatible with the initial synthesis conditions.[10][11][12][13][14] For MOFs containing pyridyl-based ligands like dpdo, the nitrogen atoms can be targeted for reactions such as N-alkylation to introduce positive charges and alter the pore environment.[10]

Visualizing the Workflow and Logic

General Solvothermal Synthesis Workflow

Caption: General workflow for the solvothermal synthesis of MOFs using 4,4'-dipyridyl N,N'-dioxide.

Logic of Parameter Selection in MOF Synthesis

Caption: Interplay of synthesis parameters and their influence on the final MOF properties.

Conclusion and Future Perspectives

4,4'-Dipyridyl N,N'-dioxide has proven to be a valuable and versatile ligand in the design and synthesis of novel Metal-Organic Frameworks. Its unique electronic and steric properties, arising from the N-oxide functionalities, allow for the construction of a wide array of framework topologies with tailorable properties. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the synthesis of dpdo-based MOFs for a range of applications, including gas storage and separation, catalysis, and drug delivery. The continued exploration of new metal-ligand combinations and the application of post-synthetic modification techniques will undoubtedly lead to the discovery of new and exciting materials with enhanced functionalities.

References

-

Cohen, S. M. (2009). Postsynthetic modification of metal-organic frameworks. Chemical Reviews, 109(5), 2060-2075. [Link]

-

Farha, O. K., & Hupp, J. T. (2010). Rational design, synthesis, purification, and activation of metal-organic framework materials. Accounts of Chemical Research, 43(8), 1166-1175. [Link]

-

Stavila, V., Talin, A. A., & Allendorf, M. D. (2014). MOF-based electronic and opto-electronic devices. Chemical Society Reviews, 43(16), 5994-6010. [Link]

-

Tanabe, K. K., & Cohen, S. M. (2011). Postsynthetic modification of metal-organic frameworks—a progress report. Chemical Society Reviews, 40(2), 498-519. [Link]

-

Batten, S. R., Champness, N. R., Chen, X. M., Garcia-Martinez, J., Kitagawa, S., Öhrström, L., ... & Zaworotko, M. J. (2013). Terminology of metal–organic frameworks and coordination polymers (IUPAC Recommendations 2013). Pure and Applied Chemistry, 85(8), 1715-1724. [Link]

-

Mirsafaei, R. (2017). Hydrothermal Synthesis of a new Cd-MOF. SciForum. [Link]

-

Northwestern University. (2010). Rational Design, Synthesis, Purification, and Activation of Metal-Organic Framework Materials. [Link]

-

Lo, S. M. F., Chui, S. S. Y., Shek, L. Y., Lin, Z., Zhang, X. X., Wen, G. H., & Williams, I. D. (2000). Solvothermal Synthesis of a Stable Coordination Polymer with Copper-I− Copper-II Dimer Units: [Cu4 {1, 4-C6H4 (COO) 2} 3 (4, 4′-bipy) 2] n. Journal of the American Chemical Society, 122(26), 6293-6294. [Link]

- Atwood, J. L., & Steed, J. W. (Eds.). (2012). Encyclopedia of supramolecular chemistry. CRC press.

-

Wang, Z., & Cohen, S. M. (2009). Postsynthetic modification of metal–organic frameworks. Chemical Society Reviews, 38(5), 1315-1329. [Link]

-

Howarth, A. J., Liu, Y., Li, P., Li, Z., Wang, T. C., Hupp, J. T., & Farha, O. K. (2016). Best practices for the synthesis, activation, and characterization of metal–organic frameworks. Chemistry of Materials, 28(20), 7129-7138. [Link]

-

OSTI.gov. (2021). Best Practices for the Synthesis, Activation, and Characterization of Metal–Organic Frameworks. [Link]

-

ResearchGate. (2025). Hydrothermal synthesis of MOFs. [Link]

-

Blake, A. J., Champness, N. R., Cooke, P. A., & Nicolson, J. E. (2000). Lanthanide co-ordination frameworks of 4, 4′-bipyridine-N, N′-dioxide. Chemical Communications, (15), 1435-1436. [Link]

-

Wang, Z., & Cohen, S. M. (2015). Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. Journal of Materials Chemistry A, 3(10), 5282-5296. [Link]

-

Cohen, S. M. (2010). Postsynthetic modification of metal-organic frameworks. MRS bulletin, 35(10), 758-764. [Link]

-

Bu, X., Zheng, N., & Feng, P. (2003). Solvothermal in Situ Ligand Synthesis through Disulfide Cleavage: 3D (3, 4)-Connected and 2D Square-Grid Metal Organosulfides. Inorganic chemistry, 42(25), 8219-8221. [Link]

-

Lin, Z., Lu, J., Hong, M., & Cao, R. (2015). Bipyridine-and phenanthroline-based metal–organic frameworks for highly efficient and tandem catalytic organic transformations via directed C–H activation. Journal of the American Chemical Society, 137(6), 2235-2238. [Link]

-

Pachfule, P., & Banerjee, R. (2011). Synthesis and structural comparisons of five new fluorinated metal organic frameworks (F-MOFs). CrystEngComm, 13(19), 5776-5783. [Link]

-

Zheng, S. T., & Wu, T. (2010). Solvothermal synthesis of multifunctional coordination polymers. Zeitschrift für Naturforschung B, 65(8), 976-998. [Link]

-

Potapov, A. S., & Dorofeeva, O. V. (2020). Coordination Polymers Based on Highly Emissive Ligands: Synthesis and Functional Properties. Polymers, 12(6), 1361. [Link]

-

Brammer, L., Bruton, E. A., & Sherwood, P. (2001). Multi-dimensional transition-metal coordination polymers of 4, 4′-bipyridine-N, N′-dioxide: 1D chains and 2D sheets. Inorganic Chemistry, 40(25), 6296-6303. [Link]

-

de Oliveira, H. P. (2024). Recent Advances in Catalytic Compounds Developed by Thermal Treatment of (Zr-Based) Metal–Organic Frameworks. Catalysts, 14(5), 304. [Link]

-

Smirnova, A. N., Novikov, V. V., Perekalin, D. S., & Nelyubina, Y. V. (2021). 3D Ni and Co redox-active metal–organic frameworks based on ferrocenyl diphosphinate and 4, 4′-bipyridine ligands as efficient electrocatalysts for the hydrogen evolution reaction. Dalton Transactions, 50(31), 10816-10823. [Link]

-

Wang, Y., Chen, L., & Wang, S. (2023). Unveiling Structural Diversity of Uranyl Compounds of Aprotic 4, 4′-Bipyridine N, N′-Dioxide Bearing O-Donors. ACS omega, 8(9), 8753-8762. [Link]

-

Abdullayev, S. (2023). COORDINATED POLYMERS. American Journal of Pedagogical and Educational Research, 16, 141-146. [Link]

-

O'Keeffe, M., & Yaghi, O. M. (2012). Coordination polymers and metal–organic frameworks: materials by design. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 370(1976), 4645-4655. [Link]

-

Pachfule, P., & Banerjee, R. (2010). Structural diversity in a series of metal–organic frameworks (MOFs) composed of divalent transition metals, 4, 4′-bipyridine and a flexible carboxylic acid. CrystEngComm, 12(12), 4149-4158. [Link]

-

Ghaffari, M., & Tehrani, M. S. (2021). An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review. Journal of Pharmaceutical Analysis, 11(6), 681-693. [Link]

-

ResearchGate. (2025). Coordination Polymers Based on Highly Emissive Ligands: Synthesis and Functional Properties. [Link]

-

Onwudiwe, D. C. (2018). Emerging Trends in Coordination Polymers and Metal-Organic Frameworks: Perspectives, Synthesis, Properties and Applications. Lupine Online Journal of Medical and Health Sciences, 1(1), 1-11. [Link]

-

Taylor & Francis. (n.d.). Coordination geometry – Knowledge and References. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Lanthanide co-ordination frameworks of 4,4′-bipyridine-N,N′-dioxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. unitedjchem.org [unitedjchem.org]

- 9. chemgroups.northwestern.edu [chemgroups.northwestern.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. books.rsc.org [books.rsc.org]

- 12. Postsynthetic modification of metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 14. semanticscholar.org [semanticscholar.org]

Application Note: Leveraging 4,4'-Dipyridyl N,N'-dioxide Hydrate as a Superior Hydrogen Bond Acceptor in Co-crystal Engineering

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Co-crystals in Modern Drug Development

In the landscape of pharmaceutical sciences, the modulation of the physicochemical properties of active pharmaceutical ingredients (APIs) is a cornerstone of drug development. Co-crystals, which are multi-component crystals composed of an API and a co-former held together by non-covalent interactions, have emerged as a powerful tool to enhance properties such as solubility, dissolution rate, bioavailability, and stability, without altering the intrinsic pharmacological activity of the API.[1][2] At the heart of co-crystal design is the predictable and directional nature of hydrogen bonding. The strategic selection of a co-former with complementary hydrogen bonding functionalities is therefore paramount. This application note provides a detailed guide on the use of 4,4'-Dipyridyl N,N'-dioxide hydrate (dpdo), a highly effective and versatile hydrogen bond acceptor, in the rational design and synthesis of pharmaceutical co-crystals.

Understanding the Excellence of 4,4'-Dipyridyl N,N'-dioxide Hydrate as a Co-former

4,4'-Dipyridyl N,N'-dioxide (dpdo) is a bidentate ligand characterized by two N-oxide functional groups.[3] The oxygen atoms of the N-oxide groups are strong hydrogen bond acceptors, a property that is enhanced compared to the nitrogen atoms in the parent 4,4'-bipyridine.[4] This heightened acceptor strength makes dpdo an exceptional candidate for forming robust and predictable supramolecular synthons with a wide variety of hydrogen bond donors, particularly carboxylic acids, phenols, and amides, which are common functional groups in APIs.

The molecular structure of dpdo offers a linear and rigid scaffold, which can direct the assembly of co-crystals into well-defined and stable architectures.[5][6] Furthermore, the presence of hydrate molecules in its common commercial form can play a crucial role in stabilizing the crystal lattice through additional hydrogen bonding interactions.

Key Properties of 4,4'-Dipyridyl N,N'-dioxide Hydrate:

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₂·xH₂O | [7] |

| Molecular Weight | 188.18 g/mol (anhydrous) | [7] |

| Hydrogen Bond Acceptors | 2 (N-oxide oxygens) | [7] |

| Hydrogen Bond Donors | 0 (on the dpdo molecule itself) | [7] |

| Physical Appearance | Solid | [8] |

Protocols for Co-crystal Synthesis with 4,4'-Dipyridyl N,N'-dioxide Hydrate

The choice of co-crystallization method is critical and depends on the physicochemical properties of the API and dpdo, including their solubility in various solvents. Below are detailed protocols for three commonly employed and effective techniques.

Protocol 1: Slow Solvent Evaporation

This is a widely used method for obtaining high-quality single crystals suitable for X-ray diffraction analysis.[6][9]

Rationale: The gradual removal of the solvent allows for the slow growth of crystals, which promotes the formation of a thermodynamically stable co-crystal phase.

Step-by-Step Methodology:

-

Molar Ratio Selection: Begin with a 1:1 molar ratio of the API to 4,4'-dipyridyl N,N'-dioxide hydrate. Other stoichiometric ratios (e.g., 1:2 or 2:1) can be explored in subsequent experiments.

-

Solvent Screening: Identify a suitable solvent or solvent mixture in which both the API and dpdo are soluble. Common solvents to screen include methanol, ethanol, acetonitrile, and ethyl acetate.

-

Dissolution: Dissolve stoichiometric amounts of the API and dpdo in the chosen solvent in a clean vial. Gentle heating or sonication can be used to facilitate dissolution.

-

Crystallization: Cover the vial with a perforated lid or parafilm to allow for slow evaporation of the solvent at room temperature. Place the vial in a vibration-free environment.

-

Crystal Harvesting and Analysis: Monitor the vial for crystal growth over several days to weeks. Once suitable crystals have formed, harvest them by filtration and wash with a small amount of cold solvent. The resulting crystals should be analyzed to confirm co-crystal formation.

Protocol 2: Liquid-Assisted Grinding (LAG)

LAG is a mechanochemical method that is often faster than solution-based methods and can yield co-crystals that are difficult to obtain from solution.[6][10]

Rationale: The mechanical energy from grinding, in the presence of a small amount of liquid, facilitates the molecular rearrangement and formation of co-crystals. The liquid acts as a catalyst for the transformation.[6]

Step-by-Step Methodology:

-

Molar Ratio and Reagents: Place stoichiometric amounts of the API and 4,4'-dipyridyl N,N'-dioxide hydrate into a mortar or a ball milling jar.

-

Solvent Addition: Add a catalytic amount (a few microliters) of a solvent in which the components have low solubility. This is a key difference from the slow evaporation method.

-

Grinding: Grind the mixture using a pestle or in a ball mill for a specified period, typically 15-60 minutes.

-

Monitoring: The progress of the co-crystallization can be monitored by periodically taking a small sample for analysis by Powder X-ray Diffraction (PXRD).

-

Product Isolation: Once the reaction is complete (as indicated by the disappearance of the diffraction peaks of the starting materials and the appearance of a new pattern), the resulting powder is the co-crystal.

Protocol 3: Slurry Co-crystallization

This method is particularly useful when the API and co-former have significantly different solubilities in a given solvent.

Rationale: In a slurry, the system can reach thermodynamic equilibrium, leading to the formation of the most stable crystalline phase, which is often the co-crystal.

Step-by-Step Methodology:

-

Molar Ratio and Suspension: Prepare a suspension of the API and 4,4'-dipyridyl N,N'-dioxide hydrate in a chosen solvent. The solvent should be one in which at least one of the components is sparingly soluble.

-

Stirring: Stir the slurry at a constant temperature for an extended period (hours to days).

-

Equilibration and Sampling: The system is allowed to equilibrate. Periodically, a small sample of the solid phase can be withdrawn and analyzed by PXRD to monitor the conversion to the co-crystal phase.

-

Isolation: Once the conversion is complete, the solid is isolated by filtration, washed with a small amount of the solvent, and dried.

Visualization of Experimental Workflow and Supramolecular Synthons

Experimental Workflow for Co-crystal Screening

Caption: A typical workflow for co-crystal screening and synthesis.

Common Hydrogen Bonding Motif with Carboxylic Acids

Caption: A common O-H···O hydrogen bond between a carboxylic acid and dpdo.

Characterization of 4,4'-Dipyridyl N,N'-dioxide Co-crystals

Thorough characterization is essential to confirm the formation of a new co-crystal phase and to determine its physicochemical properties.

-

Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the crystal structure of a co-crystal, providing unambiguous evidence of the molecular arrangement and hydrogen bonding interactions.[11]

-

Powder X-ray Diffraction (PXRD): PXRD is a rapid and non-destructive technique used for routine screening and to confirm the formation of a new crystalline phase by comparing the experimental pattern with those of the starting materials.[12]

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These thermal analysis techniques are used to determine the melting point, thermal stability, and desolvation behavior of the co-crystal.[12][13][14] A co-crystal will typically exhibit a single, sharp melting point that is different from the melting points of the individual components.

-

Spectroscopic Techniques (FTIR and Raman): Vibrational spectroscopy can provide evidence of hydrogen bond formation through shifts in the characteristic vibrational frequencies of the functional groups involved (e.g., the O-H stretch of a carboxylic acid and the N-O stretch of the N-oxide).[3][13][15]

Example of Expected Spectroscopic Shifts:

| Functional Group | Typical Wavenumber (cm⁻¹) | Expected Shift upon Co-crystallization |

| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) | Broadening and shift to lower wavenumbers |

| C=O stretch (Carboxylic Acid) | 1760-1690 | Shift to lower or higher wavenumbers |

| N-O stretch (dpdo) | ~1250 | Shift to lower wavenumbers |

Application Examples

The use of 4,4'-dipyridyl N,N'-dioxide as a co-former has been explored with various molecules, demonstrating its broad applicability. For instance, co-crystals of dpdo with 3-hydroxy-2-naphthoic acid have been successfully synthesized and structurally characterized, showcasing the formation of a robust two-dimensional layered structure.[16] The principles demonstrated in such studies can be extended to a wide range of APIs containing suitable hydrogen bond donor groups.

Conclusion

4,4'-Dipyridyl N,N'-dioxide hydrate is a powerful and versatile tool in the field of co-crystal engineering. Its strong hydrogen bond accepting capabilities, coupled with its rigid and linear structure, allow for the rational design and synthesis of novel co-crystals with improved physicochemical properties. The protocols and characterization methods outlined in this application note provide a comprehensive guide for researchers and scientists to effectively utilize dpdo in their drug development endeavors.

References

- Vertex AI Search, An Overview on Novel Particle Engineering Design: Co-crystallization Techniques. (2020).

- PubChem, 4,4'-Dipyridyl N,N'-dioxide hydrate,98% | C10H12N2O4 | CID 102601073.

- ChemicalBook, 4,4'-DIPYRIDYL N,N'-DIOXIDE HYDRATE, 98% | 338950-86-0. (2025).

- ResearchGate, 4,4′-Dipyridyl Dioxide·SbF 3 Cocrystal: Pnictogen Bond Prevails over Halogen and Hydrogen Bonds in Driving Self-Assembly | Request PDF.

- ACS Publications, 4,4′-Dipyridyl Dioxide·SbF3 Cocrystal: Pnictogen Bond Prevails over Halogen and Hydrogen Bonds in Driving Self-Assembly | Crystal Growth & Design. (2019).

- MDPI, DSC, FTIR and Raman Spectroscopy Coupled with Multivariate Analysis in a Study of Co-Crystals of Pharmaceutical Interest. (2018).

- Vertex AI Search, Cocrystals: A Review of Recent Trends in Pharmaceutical and Material Science Applications. (2017).

- Vertex AI Search, REVIEW ARTICLE Pharmaceutical co-crystals. (2007).

- ResearchGate, DSC and TGA thermograms of 4,4′-BIPY carboxylic acid solvates recorded... | Download Scientific Diagram.

- PubMed, Inorganic-organic interpenetrating frameworks: 4,4'-bipyridine N,N'-dioxide as a bridging hydrogen-bond acceptor. (2001).

- Vertex AI Search, Optical Spectroscopic Analysis of Pharmaceutical Co-Crystals. (2019).

- University of Limerick, Synthesis and structural characterization of cocrystals and pharmaceutical cocrystals: Mechanochemistry vs slow evaporation from solution. (2009).

- MilliporeSigma, 4,4 -Dipyridyl 98 123333-55-1.

- Vertex AI Search, Traditional and Novel Methods for Cocrystal Formation: A Mini Review. (2018).

- ACS Publications, Synthesis and Structural Characterization of Cocrystals and Pharmaceutical Cocrystals: Mechanochemistry vs Slow Evaporation from Solution | Crystal Growth & Design. (2009).

- PMC, Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications.

- PubMed, Three polymorphic forms of the co-crystal 4,4'-bipyridine/pimelic acid and their structural, thermal, and spectroscopic characterization. (2008).

- Advances in Engineering, Tip-enhanced Raman spectroscopy of 4,4′-bipyridine and 4,4′-bipyridine N,N'-dioxide adsorbed on gold thin films. (2026).

- SciSpace, Cocrystallisation by Freeze-Drying: Preparation of Novel Multicomponent Crystal Forms.

- PMC, Exploring the Supramolecular Interactions and Thermal Stability of Dapsone:Bipyridine Cocrystals by Combining Computational Chemistry with Experimentation.

- CrystEngComm (RSC Publishing), Comparison of pyridyl and pyridyl N-oxide groups as acceptor in hydrogen bonding with carboxylic acid.

- PubMed, 4,4'-Bipyridyl N,N'-dioxide-3-hydroxy-2-naphthoic acid (1/2). (2007).

- -ORCA - Cardiff University, Solid-State Chemistry of Pharmaceutical Co-Crystals, Amino Acids and other Materials Thesis Submitted for DOCTOR OF PHILOSOPHY. (2019).

- PMC, Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications.

- Vertex AI Search, An Overview on Novel Particle Engineering Design: Co-crystallization Techniques. (2020).

Sources

- 1. mdpi.com [mdpi.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. sysrevpharm.org [sysrevpharm.org]

- 7. researchgate.net [researchgate.net]

- 8. pharmaexcipients.com [pharmaexcipients.com]

- 9. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Three polymorphic forms of the co-crystal 4,4'-bipyridine/pimelic acid and their structural, thermal, and spectroscopic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. digibug.ugr.es [digibug.ugr.es]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. researchgate.net [researchgate.net]

Advanced Catalytic Frameworks: 4,4'-Dipyridyl N,N'-Dioxide Metal Complexes

Strategic Overview: The Architectural Catalyst